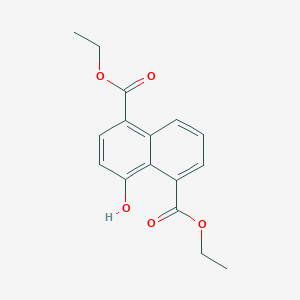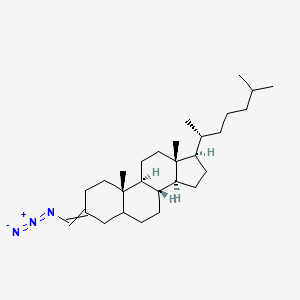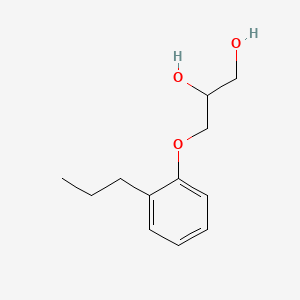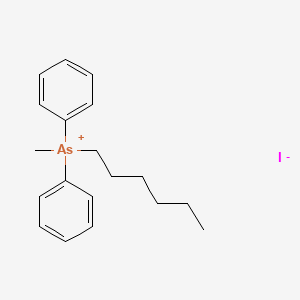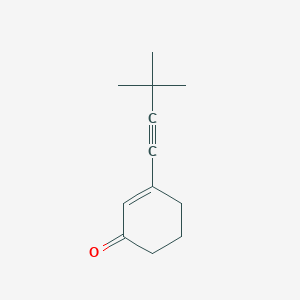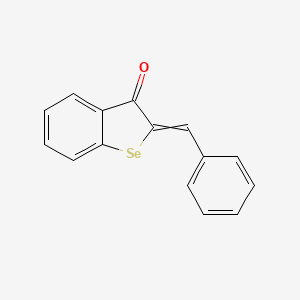
2-Benzylidene-1-benzoselenophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-1-benzoselenophen-3(2H)-one is an organic compound that belongs to the class of benzoselenophenes. These compounds are characterized by the presence of a selenium atom within a fused aromatic ring system. The unique properties of selenium-containing compounds make them of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-1-benzoselenophen-3(2H)-one typically involves the condensation of benzaldehyde with benzoselenophenone under basic conditions. The reaction may proceed via a Knoevenagel condensation mechanism, where the aldehyde reacts with the active methylene group of benzoselenophenone in the presence of a base such as piperidine or pyridine.
Industrial Production Methods
Industrial production methods for such compounds are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-1-benzoselenophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding benzoselenophen-3(2H)-one.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction may produce the corresponding benzoselenophen-3(2H)-one.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex selenium-containing compounds.
Biology: Potential use as a probe for studying selenium’s role in biological systems.
Medicine: Investigated for its potential antioxidant and anticancer properties.
Industry: Possible applications in materials science, particularly in the development of novel semiconductors or catalysts.
Mechanism of Action
The mechanism of action of 2-Benzylidene-1-benzoselenophen-3(2H)-one is not well-documented. selenium-containing compounds often exert their effects through redox mechanisms, interacting with biological molecules such as proteins and DNA. The specific molecular targets and pathways would require further investigation.
Comparison with Similar Compounds
Similar Compounds
Benzoselenophen-3(2H)-one: The parent compound without the benzylidene moiety.
2-Benzylidene-1-benzofuran-3(2H)-one: A similar compound with oxygen instead of selenium.
2-Benzylidene-1-benzothiophen-3(2H)-one: A similar compound with sulfur instead of selenium.
Uniqueness
2-Benzylidene-1-benzoselenophen-3(2H)-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its oxygen and sulfur analogs. Selenium’s ability to participate in redox reactions and form stable compounds with various oxidation states makes it particularly interesting for research and applications.
Properties
CAS No. |
63329-73-7 |
|---|---|
Molecular Formula |
C15H10OSe |
Molecular Weight |
285.21 g/mol |
IUPAC Name |
2-benzylidene-1-benzoselenophen-3-one |
InChI |
InChI=1S/C15H10OSe/c16-15-12-8-4-5-9-13(12)17-14(15)10-11-6-2-1-3-7-11/h1-10H |
InChI Key |
BJIHQQAADUAJGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3[Se]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid](/img/structure/B14510469.png)
![3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14510473.png)
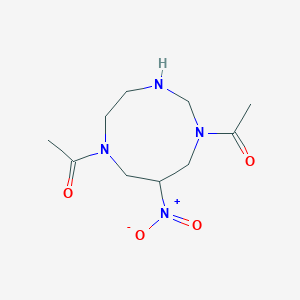
![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
